

(2R,3S)-3-Aminopentane-2-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Aminopentane-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, properties, and potential applications of the chiral amino alcohol, (2R,3S)-**3-aminopentane-2-ol**. This molecule is a valuable building block in medicinal and synthetic chemistry, possessing two stereocenters that dictate its specific three-dimensional arrangement and subsequent biological activity and chemical reactivity.

Chemical and Physical Properties

(2R,3S)-**3-aminopentane-2-ol** is a chiral amino alcohol with the molecular formula $C_5H_{13}NO$. The "(2R,3S)" designation defines the absolute configuration at its two stereogenic centers, C2 and C3.^[1] This precise spatial arrangement is crucial for its role in stereoselective synthesis and its interactions with biological systems. While comprehensive experimental data for this specific stereoisomer is not readily available in publicly accessible literature, predicted and computed values, along with data for the general **3-aminopentane-2-ol** molecule, provide useful reference points.

Table 1: Physicochemical Properties of **3-Aminopentane-2-ol** and its (2R,3S) Stereoisomer

| Property | Value | Source |
|---------------------------|-----------------------------------|---------------|
| IUPAC Name | (2R,3S)-3-aminopentan-2-ol | [2][3] |
| Molecular Formula | C ₅ H ₁₃ NO | [2] |
| Molecular Weight | 103.16 g/mol | [2] |
| CAS Number | 482615-48-5 | [2] |
| Physical Form | Liquid or semi-solid or solid | Sigma-Aldrich |
| Boiling Point (Predicted) | 186.8 ± 13.0 °C | [4] |
| Density (Predicted) | 0.912 ± 0.06 g/cm ³ | [4] |
| pKa (Predicted) | 12.95 ± 0.45 | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | Sigma-Aldrich |

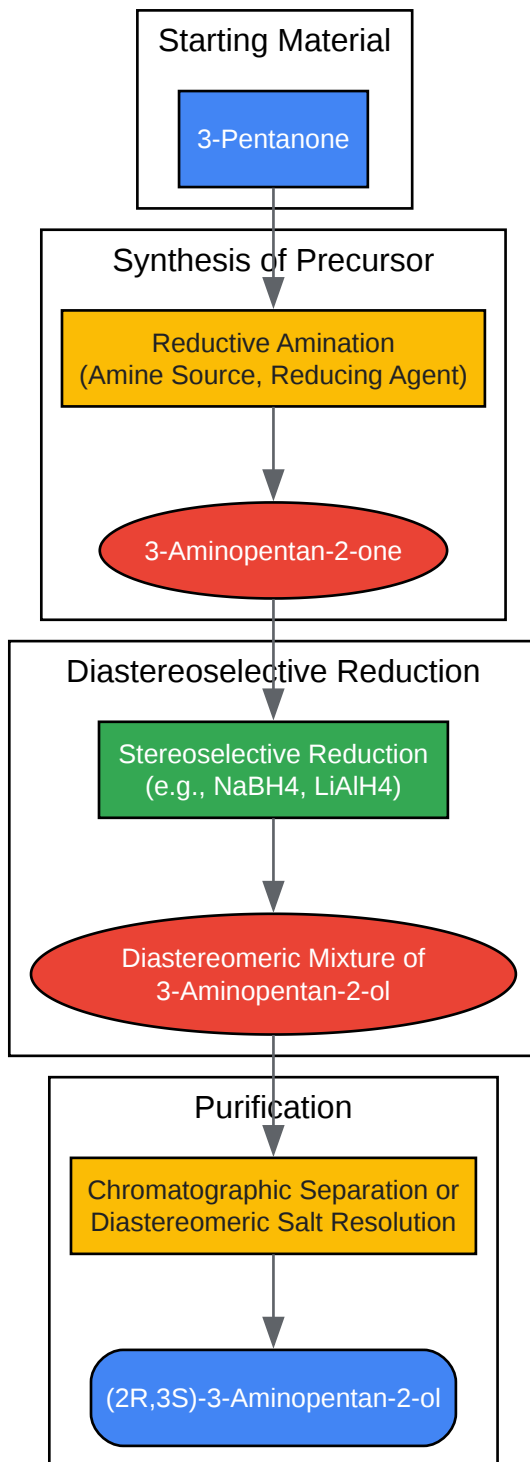
Synthesis of (2R,3S)-3-Aminopentan-2-ol

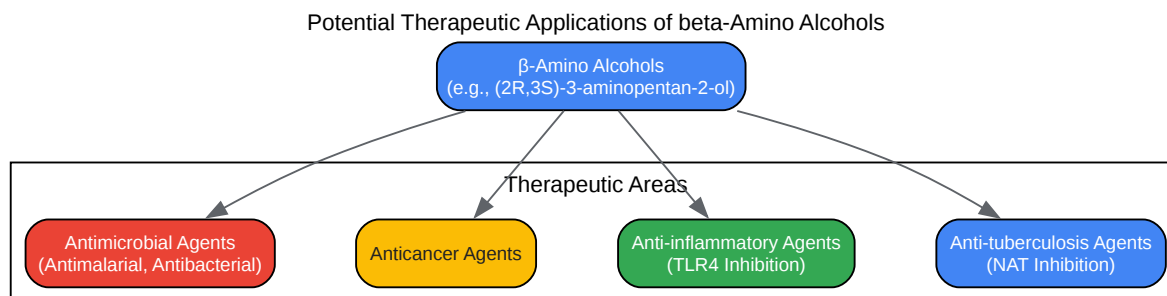
The primary and most direct route for the synthesis of (2R,3S)-3-aminopentan-2-ol is the diastereoselective reduction of the corresponding α -amino ketone, 3-aminopentan-2-one.[1] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Diastereoselective Reduction of 3-Aminopentan-2-one

The reduction of the carbonyl group in 3-aminopentan-2-one yields the vicinal amino alcohol. To obtain the desired (2R,3S) stereoisomer, a stereoselective reduction method is necessary. This can be achieved through the use of specific reducing agents that favor the formation of one diastereomer over the other. Common hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for this transformation.[1]

General Synthesis Workflow





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